molecular formula C15H13F3N6O2 B15119166 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B15119166
M. Wt: 366.30 g/mol
InChI Key: QUYBJHLKYPALLL-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that features a furan ring, a triazolopyridazine moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride.

    Synthesis of the Triazolopyridazine Moiety: This might involve the cyclization of a suitable hydrazine derivative with a nitrile or other precursor.

    Coupling Reaction: The final step could involve coupling the furan-2-carbonyl intermediate with the triazolopyridazine moiety using a piperazine linker under specific conditions such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazolopyridazine moiety could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-carbonyl)-4-(pyridazin-3-yl)piperazine
  • 1-(Furan-2-carbonyl)-4-(triazol-3-yl)piperazine
  • 1-(Furan-2-carbonyl)-4-(trifluoromethyl)piperazine

Uniqueness

1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.

Properties

Molecular Formula

C15H13F3N6O2

Molecular Weight

366.30 g/mol

IUPAC Name

furan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C15H13F3N6O2/c16-15(17,18)14-20-19-11-3-4-12(21-24(11)14)22-5-7-23(8-6-22)13(25)10-2-1-9-26-10/h1-4,9H,5-8H2

InChI Key

QUYBJHLKYPALLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)C4=CC=CO4

Origin of Product

United States

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